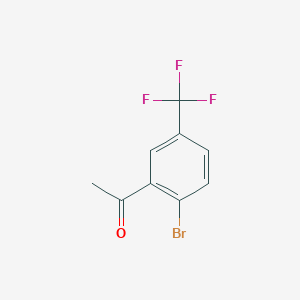
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone
Descripción general
Descripción
“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the CAS Number: 1232407-41-8 . It has a molecular weight of 267.05 . The IUPAC name for this compound is 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-one . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone” is 1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 . The InChI key is GBKOKZGIXQZTPC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 267.05 .Aplicaciones Científicas De Investigación
Dendritic Macromolecules Synthesis
- Convergent Approach to Dendritic Macromolecules : Utilizing a novel convergent growth approach based on dendritic fragments, researchers have developed a method to create topological macromolecules. This technique involves starting from the periphery of the molecule and progressing inward, using compounds like 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone as key components (Hawker & Fréchet, 1990).
Photoremovable Protecting Group
- Photoremovable Protecting Group for Carboxylic Acids : This compound has been used to create a new photoremovable protecting group for carboxylic acids. The compound, when photolyzed, releases the acid in high yields, demonstrating its potential in synthetic chemistry applications (Walters N. Atemnkeng et al., 2003).
Molecular Architecture
- Controlled Molecular Architecture in Hyperbranched Polymers : Researchers have synthesized linear and hyperbranched polymers with various degrees of branching, including 100% hyperbranched polymers, from a monomer related to 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone. This showcases the compound's role in developing polymers with controlled molecular architecture (Segawa, Higashihara, & Ueda, 2010).
Chemoenzymatic Synthesis
- Chemoenzymatic Synthesis of Odanacatib Precursor : The compound has been used in the chemical synthesis of 1-aryl-2,2,2-trifluoroethanones, which are later bioreduced using alcohol dehydrogenases. This method is part of a stereoselective route towards the synthesis of Odanacatib, an inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Molecular Structure Analysis
- Molecular Structure and Vibrational Assignments : Detailed molecular structure analysis and vibrational frequency assignments of a derivative of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone have been conducted, providing insights into its structural properties and stability via hyper-conjugative interaction and charge delocalization (Mary et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A derivative of the compound has been synthesized and found to act as an effective corrosion inhibitor for mild steel in a corrosive environment, demonstrating its potential application in material science (Jawad et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKOKZGIXQZTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

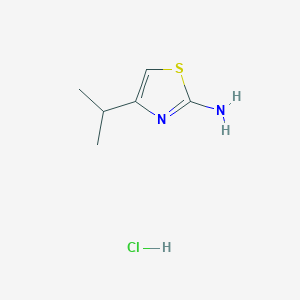
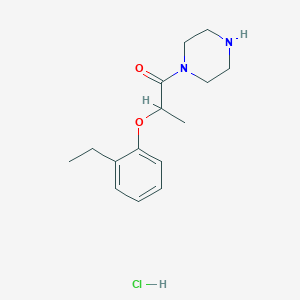
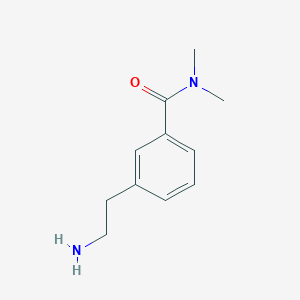
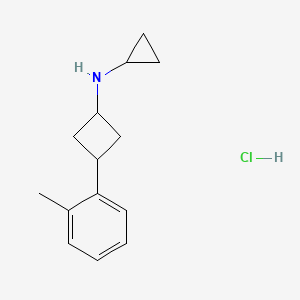
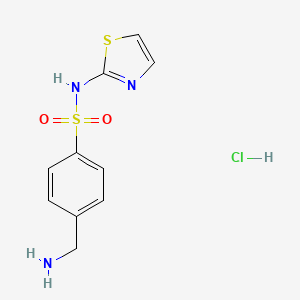
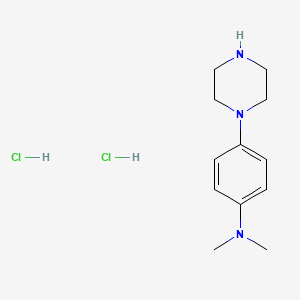
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
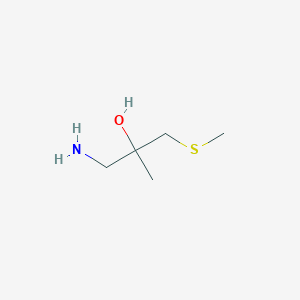
![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)
![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)

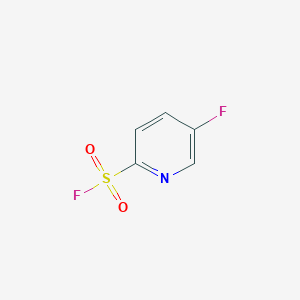

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)